molecular formula C10H8ClNO B076759 3-(Chloromethyl)-5-phenylisoxazole CAS No. 14731-10-3

3-(Chloromethyl)-5-phenylisoxazole

Cat. No. B076759
CAS RN: 14731-10-3
M. Wt: 193.63 g/mol
InChI Key: MLJJRVMANUGETQ-UHFFFAOYSA-N
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Patent
US04812470

Procedure details

3-Hydroxymethyl-5-phenylisoxazole (2.10 g, 12 mmol) was refluxed with triphenylphosphine (3.14 g, 12 mmol) in carbon tetrachloride (40 ml) overnight. After cooling the solvent was removed under reduced pressure and the residue taken up in ether, the solution filtered and concentrated to give an oil. This material was filtered through a plug of silicagel (5 g, ether-hexane 1:1) to remove triphenylphosphine oxide then crystallised to give the title compound (1.33 g, 6.9 mmol, 58%); m.p. 48°-9° C.; νmax (CHCl3) 3000, 1610, 1590, 1570, 1450, 1265, 945, 690 cm-1 ; δH (CDCl3) 4.55 (2H, s, CH2Cl), 6.55 (1H, s, CH-het) 7.2-8.0 (5H, m, Ph).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:34]>>[Cl:34][CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
OCC1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
3.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
This material was filtered through a plug of silicagel (5 g, ether-hexane 1:1)
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
then crystallised

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NOC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.9 mmol
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.